6-Bromoquinoxalina
Descripción general
Descripción
6-Bromoquinoxaline is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromoquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromoquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Inhibidores de la Quinasa del Receptor del Factor de Crecimiento Transformante-β Tipo 1
La 6-Bromoquinoxalina sirve como una estructura central en la síntesis de compuestos que se dirigen a la quinasa del receptor del Factor de Crecimiento Transformante-β (TGF-β) Tipo 1 . Estos inhibidores son cruciales en el estudio de la señalización del TGF-β, que juega un papel significativo en varios procesos biológicos, incluida el crecimiento celular, la inflamación y el cáncer. La capacidad de modular esta vía es vital para desarrollar agentes terapéuticos contra enfermedades en las que está implicado el TGF-β.
Ciencia de Materiales: Síntesis de Materiales Biológicos
En la ciencia de materiales, la this compound se utiliza como reactivo bioquímico para la síntesis de materiales biológicos o compuestos orgánicos para la investigación en ciencias de la vida . Sus propiedades la hacen adecuada para crear moléculas complejas que pueden tener aplicaciones que van desde biomateriales hasta compuestos orgánicos novedosos con funciones específicas.
Síntesis Química: Reacciones de Bromación
La this compound es un producto de las reacciones de bromación en la síntesis química . Se utiliza como intermedio en la preparación de varios derivados de quinoxalina, que son valiosos en la síntesis de una amplia gama de entidades químicas para aplicaciones posteriores en química medicinal y desarrollo de fármacos.
Bioquímica: Derivados de Quinoxalina
En bioquímica, la this compound es un precursor para la síntesis de sulfonamidas bioactivas que contienen quinoxalina . Estos derivados exhiben una amplia gama de actividades biomédicas, como propiedades antibacterianas, antifúngicas y anticancerígenas, lo que los convierte en candidatos potentes para el descubrimiento y desarrollo de fármacos.
Química Analítica: Estándares de Referencia
La this compound se utiliza como estándar de referencia en química analítica debido a sus propiedades bien definidas, como el punto de fusión y la longitud de onda de absorción . Ayuda en la calibración de instrumentos y asegura la precisión de los métodos analíticos utilizados en varios estudios científicos.
Aplicaciones Industriales: Reactivo en la Síntesis
Industrialmente, la this compound se emplea como reactivo en la síntesis de estructuras químicas más complejas . Su papel en la síntesis industrial de productos farmacéuticos y otros productos químicos es fundamental debido a su reactividad y la capacidad de formar diversos enlaces químicos.
Safety and Hazards
6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Bromoquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Bromoquinoxaline has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the biochemical pathways and mechanisms in which 6-Bromoquinoxaline is involved .
Cellular Effects
6-Bromoquinoxaline has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromoquinoxaline can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for studying the cellular responses to 6-Bromoquinoxaline and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 6-Bromoquinoxaline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6-Bromoquinoxaline binds to specific sites on enzymes and proteins, altering their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, 6-Bromoquinoxaline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinoxaline can change over time. The stability and degradation of 6-Bromoquinoxaline are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoquinoxaline remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effects. These temporal effects are essential for understanding the long-term impact of 6-Bromoquinoxaline in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Bromoquinoxaline vary with different dosages in animal models. At lower doses, 6-Bromoquinoxaline may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage effects are crucial for determining the therapeutic window and safety profile of 6-Bromoquinoxaline in animal models .
Metabolic Pathways
6-Bromoquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic activity of cells. For instance, 6-Bromoquinoxaline has been shown to inhibit specific enzymes in the metabolic pathways, leading to changes in the levels of certain metabolites. These interactions are essential for understanding the metabolic role of 6-Bromoquinoxaline and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Bromoquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 6-Bromoquinoxaline in different cellular compartments. For example, 6-Bromoquinoxaline can bind to transport proteins that facilitate its movement across cell membranes, affecting its distribution within the cell. Understanding these transport mechanisms is crucial for studying the pharmacokinetics and pharmacodynamics of 6-Bromoquinoxaline .
Subcellular Localization
6-Bromoquinoxaline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-Bromoquinoxaline can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. These localization patterns are essential for understanding the cellular mechanisms of 6-Bromoquinoxaline .
Propiedades
IUPAC Name |
6-bromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346282 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-17-9 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-bromoquinoxaline affect echinomycin production in Streptomyces echinatus?
A1: Research indicates that 6-bromoquinoxaline acts as an analog of quinoxaline-2-carboxylic acid, a crucial precursor in echinomycin biosynthesis. When added to Streptomyces echinatus protoplast suspensions alongside radiolabeled tryptophan, 6-bromoquinoxaline significantly reduced the incorporation of the radiolabel into echinomycin []. This suggests that 6-bromoquinoxaline might compete with the natural precursor, ultimately hindering the formation of echinomycin.
Q2: Does 6-bromoquinoxaline lead to the production of any alternative metabolites in Streptomyces echinatus?
A2: While the provided abstracts don't explicitly mention the formation of specific metabolites from 6-bromoquinoxaline, they highlight that similar analogs of quinoxaline-2-carboxylic acid can lead to the biosynthesis of "bis-substituted metabolites" not observed in unsupplemented cultures []. It's plausible that 6-bromoquinoxaline could also contribute to forming such alternative compounds, but further research is needed to confirm this.
Q3: Is the observed ultraviolet absorption spectrum of 6-bromoquinoxaline relevant to its biological activity?
A3: The study on the ultraviolet absorption spectrum of 6-bromoquinoxaline [] focuses on characterizing its electronic transitions (n→π*) and how they are influenced by solvent polarity. While this information is crucial for understanding the molecule's photophysical properties, it doesn't directly explain its impact on echinomycin biosynthesis. Further research correlating spectral properties with biological activity would be needed to establish such a link.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.